molecular formula C25H39N3O6S B013294 Boc-Met-Leu-Phe-OH CAS No. 67247-12-5

Boc-Met-Leu-Phe-OH

Cat. No. B013294
CAS RN: 67247-12-5
M. Wt: 509.7 g/mol
InChI Key: XOBRUPBUBNAFDI-BRLUZMBRSA-N
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Description

Synthesis Analysis

The synthesis of peptides similar to Boc-Met-Leu-Phe-OH involves standard peptide synthesis techniques, including stepwise coupling of amino acids using protection strategies like Boc to protect the amino group during synthesis. For example, the synthesis of a related peptide, N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3, was achieved by coupling N‐Boc‐L‐Phe‐dehydro‐Leu‐OH to valine methyl ester, showcasing typical peptide synthesis methodologies (Narula, Patel, Singh, & Chauhan, 1990).

Molecular Structure Analysis

The molecular structure of peptides like Boc-Met-Leu-Phe-OH is crucial for their biochemical functionality. For instance, the crystal structure analysis of N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3 reveals specific bond lengths and angles that contribute to the peptide's conformation, providing insights into the peptide backbone torsion angles and the stabilization interactions within the crystal (Narula, Patel, Singh, & Chauhan, 1990).

Chemical Reactions and Properties

Peptides like Boc-Met-Leu-Phe-OH undergo various chemical reactions that modify their structure and properties. These modifications can affect the peptide's biological activity and its physical and chemical stability. For example, the degradation pathways of peptide boronic acid derivatives provide insights into the stability and reactivity of these compounds under different conditions (Wu, Waugh, & Stella, 2000).

Physical Properties Analysis

The physical properties of peptides, including solubility, melting point, and crystalline structure, are essential for their practical applications. Studies on peptides similar to Boc-Met-Leu-Phe-OH, such as the analysis of different crystalline polymorphs of a 15-residue apolar peptide, reveal the impact of hydration and molecular packing on the peptide's physical properties and stability (Karle, Flippen-Anderson, Sukumar, & Balaram, 1992).

Chemical Properties Analysis

The chemical properties of peptides, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure and environment. For instance, the synthesis and properties of chemotactic peptide analogs highlight how modifications to the peptide sequence can affect its activity and interaction with biological targets (Gavuzzo et al., 2009).

Scientific Research Applications

  • Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH (Boc-FlFlF) is identified as a potent antagonist for formyl peptide receptor 1, suggesting potential use as a drug for FPR-related diseases (Hayashi et al., 2014).

  • Boc-Leu-(CH2-CH2)-Phe-OH and Boc-Leu-ψ-(CH2-CH2)-Phe-OH are "carba" peptide bond surrogates used for identifying diastereomers in scientific research (Rodriguez et al., 1990).

  • Acylated tripeptides with Boc-protected groups influence the chemotaxin HCO-Met-Leu-Phe-OH as potent antagonists (Opitz & Fruchtmann, 1981).

  • N-Boc-Met-Cpg-Phe-OMe, a conformationally restricted tripeptide derivative structurally related to the chemotactic antagonist agent N-Boc-Met-Leu-Phe-OMe, is studied for its conformation and biological activity (Mura et al., 2009).

  • N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors, including VEGF-A and FGF2, and suppresses the angiogenic potential of human tumor cell lines (Nawaz et al., 2018).

  • R-CO-beta3-HMet-Leu-Phe-OMe tripeptides act as inhibitors of chemotaxis and can function as chemoattractants, superoxide anion producers, and lysosomal enzyme releasers (Giordano et al., 2004).

  • Boc-Met-Leu-gPhe-COOMe ligands demonstrate chemotactic activity on human neutrophils (Zecchini et al., 2000).

  • Centrally modified pseudopeptidic analogues of For-Met-Leu-Phe-OMe show activity towards human neutrophils, affecting chemotaxis, lysozyme release, and superoxide anion production (Giordano et al., 2007).

Safety And Hazards



  • Boc-MLF is generally considered safe for laboratory use.

  • However, standard precautions should be followed when handling any chemical substance.

  • Avoid inhalation, ingestion, or skin contact.

  • Dispose of waste properly according to local regulations.


Future Directions


Research on Boc-MLF continues to explore its potential applications:



  • Investigate its role in inflammation modulation.

  • Explore derivatives with improved pharmacokinetic properties.

  • Evaluate its efficacy in disease models.


properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)/t18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBXWOPENJVQKE-UFYCRDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Met-Leu-Phe-OH

CAS RN

67247-12-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-methionyl-L-leucyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67247-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RJ Freer, AR Day, JA Radding, E Schiffmann… - Biochemistry, 1980 - ACS Publications
Richard J. Freer,* Alan R. Day, Jeffrey A. Radding, Elliott Schiffmann, S. Aswanikumar, Henry J. Showell, and Elmer L. Becker abstract: Thirty small molecular weight peptides related to …
Number of citations: 262 0-pubs-acs-org.brum.beds.ac.uk
G Pagani Zecchini, M Nalli, A Mollica… - The Journal of …, 2002 - Wiley Online Library
… Because it is well known that N-Boc-Met-Leu-Phe-OH and its analogs are antagonists at the N-formyltripeptide chemotactic receptors (8, 32), compounds 2a−7a, which are the synthetic …
D Sugiyama, R Hayashi, H Kawasaki… - … Biology Using Peptides …, 2006 - Springer
Neutrophiles play an important role in the self-defence mechanisms. The chemotactic peptide, HCO-Met-Leu-Phe-OH (fMLP), has been known as an activator of neutrophiles and can …
KH Yang, H Fang, JS Ye, JZ Gong… - Die Pharmazie-An …, 2008 - ingentaconnect.com
… Interestingly, the fMLP receptor antagonist BocMet-Leu-Phe-OH (Boc-MLP) did not alter the response to formalin, but was able to block the anti-nociceptive effects of annexin I and fMLP…
GM Bonora, C Toniola, RJ Freer, EL Becker - Biochimica et Biophysica Acta …, 1986 - Elsevier
… 10 -5 M, Table III), with no antagonist activity (data not shown), whereas t-Boc-Met-Leu-Phe-OH is a specific antagonist with an IDs0 of (6.4 + 0.6). 10 -7 M [26]. As pointed out previously […
T Nuijens, E Piva, JAW Kruijtzer… - Advanced Synthesis …, 2011 - Wiley Online Library
… As a first example, the synthesis of the chemotactic peptide antagonist12 Boc-Met-Leu-Phe-OH (10) (Scheme 3) was performed using alcalase-CLEA for all individual reaction steps, …
T Nuijens, E Piva, JAW Kruijtzer… - … using Subtilisin A in …, 2012 - dspace.library.uu.nl
… Entrya Compound Yield (%) b Procedure 1 Boc-Met-OMe 6 91 B 2 Boc-Met-Leu-NH2 7 78 C 3 Boc-Met-Leu-OMe 8 97 A 4 Boc-Met-Leu-Phe-NH2 9 67 C 5 Boc-Met-Leu-Phe-OH 10 …
Number of citations: 2 dspace.library.uu.nl
ST CHEN, SH WU, KT WANG - International Journal of Peptide …, 1991 - Wiley Online Library
A new and practiscal enzymatic procedure for preparative diastereoselective hydrolysis of peptide esters using the alkaline protease alcalase as a catalyst was developed. This …
DA Dorward, CD Lucas, GB Chapman, C Haslett… - The American journal of …, 2015 - Elsevier
Neutrophil migration to sites of inflammation and the subsequent execution of multiple functions are designed to contain and kill invading pathogens. These highly regulated and …
ST Chen, KT Wang - Journal of the Chinese Chemical Society, 1992 - Wiley Online Library
An industrial alkaline protease “Alcalase” is stable (half life > 5 days in ethanol or in t‐butanol) and active in alcoholic solvents (except methanol), and usable as a catalyst for kinetically …

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